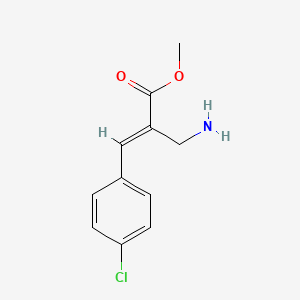
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an aminomethyl group and a chlorophenyl group attached to the acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base, followed by the addition of aminomethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylates or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: A simpler acrylate compound without the aminomethyl and chlorophenyl groups.
4-Chlorophenylacrylate: Contains the chlorophenyl group but lacks the aminomethyl group.
Aminomethyl acrylate: Contains the aminomethyl group but lacks the chlorophenyl group.
Uniqueness
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate is unique due to the presence of both the aminomethyl and chlorophenyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,7,13H2,1H3/b9-6+ |
InChI-Schlüssel |
DTPGVTVVNVPHSV-RMKNXTFCSA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



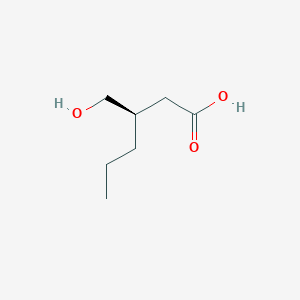
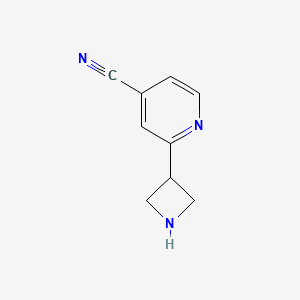
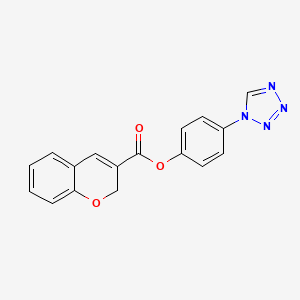
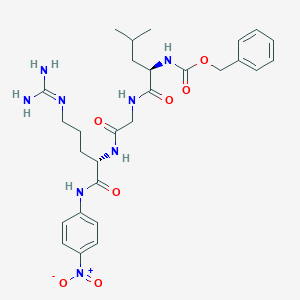
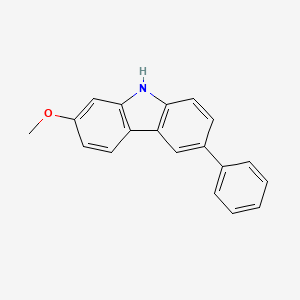


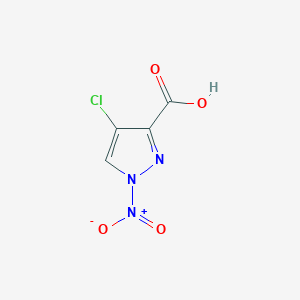
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
